1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have developed novel heterocyclic compounds containing a sulfonamido moiety with potential as antibacterial agents. These compounds were synthesized by reacting a precursor with various active methylene compounds to produce derivatives with pyran, pyridine, and pyridazine structures. Additionally, the precursor's reactivity towards hydrazine derivatives was explored to obtain pyrazole and oxazole derivatives. Some of these newly synthesized compounds displayed significant antibacterial activities in testing (Azab, Youssef, & El-Bordany, 2013).
One-Pot Synthesis of N-Substituted Sulfonamides
A study detailed the one-pot synthesis of N-substituted sulfonamides, including those with structures similar to the specified chemical. This process involves the nucleophilic addition to an azomethine group, yielding compounds that are then cyclized to produce (imidazo[1,2-a]pyridin-3-yl)sulfonamides and their isomers. This method offers a straightforward approach to synthesizing target heterocyclic compounds without isolating intermediates, potentially including compounds similar to the specified chemical (Rozentsveig et al., 2013).
Synthesis and Antiulcer Activity
Another research effort focused on synthesizing new imidazo[1,2-a]pyridines with potential antiulcer properties. These compounds, substituted at the 3-position, were developed as antisecretory and cytoprotective agents. Although none exhibited significant antisecretory activity, several demonstrated notable cytoprotective properties in ethanol and HCl-induced ulcer models. This suggests potential therapeutic applications for similar compounds in managing ulcerative conditions (Starrett et al., 1989).
properties
IUPAC Name |
1-ethyl-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-20-10-14(17-11(20)2)24(22,23)16-8-12-9-21(19-18-12)13-4-6-15-7-5-13/h4-7,9-10,16H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRBECHKUXKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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